N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903266-84-1
VCID: VC7570584
InChI: InChI=1S/C13H14N4O3S/c1-8-16-17-13(21-8)15-12(18)9-2-4-14-11(6-9)20-10-3-5-19-7-10/h2,4,6,10H,3,5,7H2,1H3,(H,15,17,18)
SMILES: CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Molecular Formula: C13H14N4O3S
Molecular Weight: 306.34

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1903266-84-1

Cat. No.: VC7570584

Molecular Formula: C13H14N4O3S

Molecular Weight: 306.34

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide - 1903266-84-1

Specification

CAS No. 1903266-84-1
Molecular Formula C13H14N4O3S
Molecular Weight 306.34
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C13H14N4O3S/c1-8-16-17-13(21-8)15-12(18)9-2-4-14-11(6-9)20-10-3-5-19-7-10/h2,4,6,10H,3,5,7H2,1H3,(H,15,17,18)
Standard InChI Key BTDAMZZINXHOQC-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOC3

Introduction

Synthesis Pathways

General Synthetic Approach

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step reactions that combine thiadiazole derivatives with pyridine-based intermediates. The oxolane group is introduced through etherification reactions.

Reaction Scheme:

  • Formation of Thiadiazole Derivative: Starting with 5-methylthiadiazole precursors.

  • Coupling with Pyridine Derivative: Using reagents such as carbodiimides for amidation.

  • Etherification: Introduction of the oxolane group using alkylating agents.

Experimental Conditions

The synthesis requires controlled conditions to ensure high yield and purity:

  • Solvents: Acetonitrile or dimethylformamide (DMF) are commonly used.

  • Catalysts: Carbodiimides such as EDC (N-Ethyl-N′-(dimethylaminopropyl)carbodiimide) are employed for coupling reactions.

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

A detailed example of synthetic conditions can be summarized in Table 1.

StepReactantsSolventCatalystTemperatureYield (%)
1Thiadiazole precursorAcetonitrile-Room temperature85
2Pyridine derivative + EDCDMFHOBt40°C78
3Oxolane introductionDMF-Room temperature90

Applications in Medicinal Chemistry

Biological Activity

The compound exhibits promising biological activities due to its structural features:

  • Antimicrobial Properties: The thiadiazole ring contributes to antimicrobial activity against bacterial strains.

  • Anticancer Potential: Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

  • Enzyme Inhibition: Potential inhibitor for enzymes involved in metabolic pathways.

Studies employing MTT assays have demonstrated moderate activity against colon cancer (HT29), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines .

Mechanism of Action

The mechanism underlying its biological activity involves:

  • Interaction with DNA or RNA through hydrogen bonding facilitated by the carboxamide group.

  • Disruption of enzymatic functions due to steric hindrance caused by the bulky thiadiazole moiety.

Material Science Applications

Role in Organic Electronics

The compound’s heterocyclic nature makes it suitable for applications in organic electronics:

  • Semiconducting Properties: Its conjugated system enables electron transport.

  • Photovoltaic Applications: Potential use in solar cells due to light absorption properties.

Stability Studies

Thermal and photochemical stability studies reveal that the compound remains stable under ambient conditions, making it suitable for long-term applications.

Toxicological Profile

Cytotoxicity Data

Cytotoxicity assays have been conducted to evaluate its safety profile:

  • Effective concentration (EC50EC_{50}): Ranges between 10610^{-6} M to 10910^{-9} M depending on the cell line tested .

Table 2 summarizes cytotoxicity data across different cell lines:

Cell LineEC50EC_{50} (µM)Reference Drug
HT29 (Colon)0.8Doxorubicin
PC3 (Prostate)1.5Doxorubicin
SKNMC>5Doxorubicin

Environmental Impact

Biodegradability studies indicate that the compound degrades slowly in aquatic environments, necessitating careful disposal protocols.

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